
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a derivative of the compound 2-(5-bromo-2-ethoxyphenyl) acetamide and is synthesized through a multi-step process.
Wirkmechanismus
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in various physiological processes, including inflammation, asthma, and cancer. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide inhibits the activity of 5-LOX by binding to its active site and preventing the conversion of arachidonic acid to leukotrienes.
Biochemical and Physiological Effects
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the production of leukotrienes, which are pro-inflammatory molecules. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a potent inhibitor of 5-LOX and has been shown to have anti-cancer properties. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize with high purity and yield. However, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has some limitations for lab experiments. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is not very water-soluble, which can limit its application in some experiments. Additionally, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide can be toxic to cells at high concentrations, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide research. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has shown promise as an anti-cancer agent, and further studies are needed to understand its potential applications in cancer therapy. Additionally, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory properties, and further studies are needed to understand its potential applications in treating inflammatory diseases. Furthermore, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide can be modified to improve its water solubility and reduce its toxicity, which can expand its application in various studies.
Conclusion
In conclusion, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is synthesized through a multi-step process and has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide inhibits the activity of 5-LOX and has been shown to have various biochemical and physiological effects. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide research, and further studies are needed to understand its potential applications in various fields.
Synthesemethoden
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-(5-bromo-2-ethoxyphenyl) acetamide with various reagents. The synthesis method has been optimized to obtain high yields of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide with high purity. The synthesis method involves the reaction of 2-(5-bromo-2-ethoxyphenyl) acetamide with 4-chloro-3-nitrobenzaldehyde in the presence of a base to yield 2-(5-bromo-2-ethoxy-4-formylphenoxy) acetamide. This intermediate is then reacted with 2-methylaniline in the presence of a catalyst to yield 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to have anti-cancer properties and has been used in various cancer research studies. 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent. Additionally, 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been used in various biochemical and pharmacological studies to understand its mechanism of action and physiological effects.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)14(19)9-17(16)24-11-18(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOALMWGFKOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

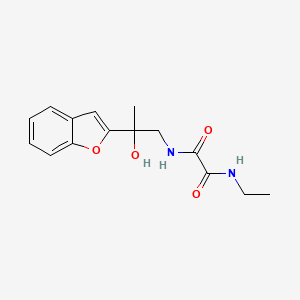

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
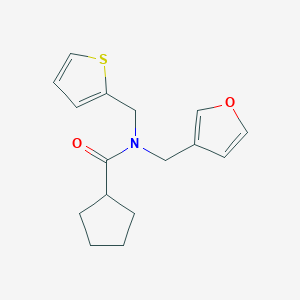
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
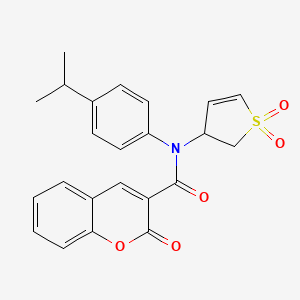
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
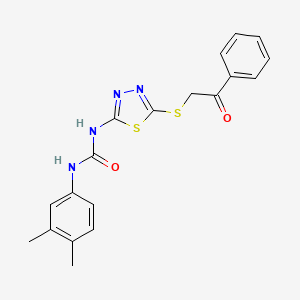

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)
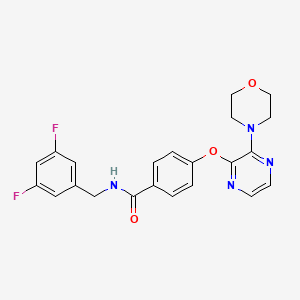
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)